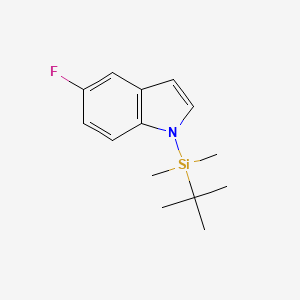

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole

Description

Properties

IUPAC Name |

tert-butyl-(5-fluoroindol-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRFDLMKVYMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole, a key intermediate in the development of novel therapeutics. The strategic introduction of the tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen allows for regioselective functionalization at other positions of the indole scaffold, a common motif in pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of N-Protection in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, the reactivity of the N-H proton can interfere with desired chemical transformations at the carbon framework. Protection of the indole nitrogen is therefore a critical step in multi-step syntheses. The tert-butyldimethylsilyl (TBS) group is an ideal protecting group in this context due to its steric bulk, which ensures stability under a range of reaction conditions, and its facile removal under mild conditions. The presence of a fluorine atom at the 5-position of the indole ring can significantly modulate the electronic properties and metabolic stability of the final molecule, making 5-fluoroindole a valuable starting material in drug discovery programs.

Reaction Overview and Mechanistic Insights

The synthesis of this compound is achieved through the N-silylation of 5-fluoroindole with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, typically imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

The Role of Imidazole: More Than Just a Base

While imidazole acts as a base to deprotonate the indole nitrogen, its primary role is to act as a nucleophilic catalyst. It reacts with TBDMSCl to form a highly reactive silylating intermediate, 1-(tert-butyldimethylsilyl)imidazole. This intermediate is a much more potent silylating agent than TBDMSCl itself, which reacts sluggishly with the relatively non-nucleophilic indole nitrogen.[1] The catalytic cycle is regenerated upon reaction of the silylimidazole intermediate with 5-fluoroindole.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the imidazole on the silicon atom of TBDMSCl, displacing the chloride ion to form the 1-(tert-butyldimethylsilyl)imidazolium chloride. The 5-fluoroindole is then deprotonated by another molecule of imidazole, generating the 5-fluoroindolide anion. This anion then attacks the activated silicon center of the silylimidazolium cation, leading to the formation of the desired product and regeneration of the imidazole catalyst.

Caption: Proposed reaction mechanism for the imidazole-catalyzed N-silylation of 5-fluoroindole.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Fluoroindole | ≥98% | Commercially available | Store under inert atmosphere |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥98% | Commercially available | Handle in a fume hood |

| Imidazole | ≥99% | Commercially available | Hygroscopic, store in a desiccator |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Store over molecular sieves |

| Ethyl acetate (EtOAc) | ACS grade | Commercially available | |

| Hexanes | ACS grade | Commercially available | |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||

| Brine (saturated aqueous NaCl) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | ||

| Silica gel | 230-400 mesh | Commercially available | For flash chromatography |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoroindole (5.00 g, 37.0 mmol, 1.0 equiv) and imidazole (5.56 g, 81.4 mmol, 2.2 equiv).

-

Dissolution: Add anhydrous DMF (75 mL) to the flask and stir until all solids have dissolved.

-

Addition of Silylating Agent: Cool the solution to 0 °C using an ice-water bath. In a separate dry flask, dissolve TBDMSCl (6.14 g, 40.7 mmol, 1.1 equiv) in anhydrous DMF (25 mL). Add the TBDMSCl solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The product spot should be less polar than the starting 5-fluoroindole.

-

Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 250 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Workup - Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford this compound as a colorless oil or a low-melting solid.

Characterization

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50-7.40 (m, 1H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 7.15 (d, J ≈ 3.2 Hz, 1H, H-2), 6.95-6.85 (m, 1H, Ar-H), 6.50 (d, J ≈ 3.2 Hz, 1H, H-3), 0.95 (s, 9H, C(CH₃)₃), 0.60 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 159.0 (d, ¹JCF ≈ 235 Hz, C-5), 137.0, 132.5 (d, ³JCF ≈ 10 Hz), 129.0, 120.5 (d, ³JCF ≈ 10 Hz), 110.0 (d, ²JCF ≈ 25 Hz), 107.0 (d, ²JCF ≈ 25 Hz), 102.0, 26.5 (C(CH₃)₃), 19.5 (C(CH₃)₃), -4.0 (Si(CH₃)₂) |

| Mass Spec. (EI) | m/z (%): 249 (M⁺), 192 ([M - C₄H₉]⁺), 134 ([M - TBS]⁺) |

Note: The predicted NMR chemical shifts are based on the known spectra of 5-fluoroindole and other N-TBS protected indoles. The coupling constants for the fluorine atom are estimations.

Safety and Handling

-

5-Fluoroindole: Irritant. Avoid contact with skin and eyes.

-

tert-Butyldimethylsilyl chloride: Corrosive and moisture-sensitive. Causes burns. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Imidazole: Irritant. Avoid inhalation of dust.

-

N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area.

-

The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of TBDMSCl and the silylated intermediate.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The N-silylation of 5-fluoroindole with tert-butyldimethylsilyl chloride provides a reliable and efficient method for the synthesis of this compound. The use of imidazole as a catalyst is crucial for achieving high yields. This protected indole is a versatile intermediate for further synthetic transformations, enabling the development of complex molecules with potential therapeutic applications. The protocol described herein, along with the mechanistic insights and characterization guidelines, serves as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

- Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. Journal of the American Chemical Society1972, 94 (17), 6190–6191.

- Organic Syntheses, Coll. Vol. 9, p.462 (1998); Vol. 74, p.247 (1997).

-

PubChem Compound Summary for CID 67861, 5-Fluoroindole. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

PubChem Compound Summary for CID 612815, 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-5-methyl-. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

Sources

Introduction: The Strategic Convergence of Fluorination and Protection in Indole Chemistry

An In-depth Technical Guide to the Physicochemical Properties and Applications of N-(tert-Butyldimethylsilyl)-5-fluoroindole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds and pharmaceuticals.[1] The strategic introduction of a fluorine atom, as seen in 5-fluoroindole, can profoundly modulate a molecule's physicochemical and biological properties. Fluorination often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins, making it a highly valuable tool in drug design.[2][3]

However, the journey of synthesizing complex indole-based drug candidates is not without its challenges. The indole nitrogen's reactivity can interfere with subsequent synthetic steps. This necessitates the use of a protecting group, a temporary molecular "scaffold" that masks the reactive site. The tert-butyldimethylsilyl (TBDMS) group is a widely employed protecting group for alcohols and amines due to its steric bulk and predictable stability. It is notably stable under a variety of non-acidic conditions but can be removed cleanly when required.[4][5][6]

This guide provides a comprehensive overview of N-(tert-Butyldimethylsilyl)-5-fluoroindole (TBDMS-5-fluoroindole), a key intermediate that combines the strategic advantages of a fluorinated indole core with the robust protection afforded by the TBDMS group. We will delve into its core physicochemical properties, provide detailed experimental protocols for its synthesis and deprotection, and explore its applications for researchers, chemists, and drug development professionals.

Core Physicochemical Properties of TBDMS-5-fluoroindole

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug discovery. These parameters influence its solubility, reactivity, and potential for oral bioavailability in derivative compounds. The properties of TBDMS-5-fluoroindole are a direct consequence of its constituent parts: the planar, aromatic 5-fluoroindole ring and the bulky, lipophilic TBDMS group.

| Property | Value | Rationale and Expert Insights |

| Molecular Formula | C₁₄H₂₀FNSi | Derived from the combination of 5-fluoroindole (C₈H₆FN) and the TBDMS group (C₆H₁₅Si) with the loss of one hydrogen atom from the indole nitrogen. |

| Molecular Weight | 249.40 g/mol | This moderate molecular weight keeps the compound and its derivatives within the range often considered for "drug-likeness" as per Lipinski's Rule of Five.[7][8] |

| Calculated LogP | ~4.5 - 5.0 | The introduction of the large, nonpolar TBDMS group significantly increases lipophilicity compared to the parent 5-fluoroindole. This is a critical consideration for solubility in organic solvents and for designing molecules intended to cross lipid membranes. |

| Hydrogen Bond Donors | 0 | The protection of the indole N-H proton removes its hydrogen bond donating capability. This is the primary function of the TBDMS group, preventing unwanted side reactions at this site. |

| Hydrogen Bond Acceptors | 1 | The fluorine atom acts as a weak hydrogen bond acceptor. |

| Stability | High | The TBDMS group is prized for its stability towards basic conditions, nucleophiles, and various oxidizing and reducing agents.[9] It is, however, labile under acidic conditions and, most notably, in the presence of fluoride ions.[4] |

| Appearance | White to off-white solid | Based on the properties of the parent compound, 5-fluoroindole.[10] |

Experimental Protocols: Synthesis and Deprotection

The true utility of a protected intermediate lies in the efficiency and reliability of its formation and subsequent removal. The protocols described below are designed to be robust and reproducible, with explanations for the choice of each reagent and condition.

Synthesis of TBDMS-5-fluoroindole

This procedure details the protection of the 5-fluoroindole nitrogen using tert-butyldimethylsilyl chloride. The causality behind this choice is the high affinity of silicon for nitrogen, facilitated by a basic catalyst.

Caption: Workflow for the synthesis of TBDMS-5-fluoroindole.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-fluoroindole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Base: Add imidazole (1.5 eq). Expertise & Experience: Imidazole serves a dual purpose. It acts as a base to deprotonate the indole nitrogen, increasing its nucleophilicity, and as a catalyst to activate the silyl chloride.

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution. The reaction is typically accompanied by the formation of a precipitate (imidazole hydrochloride).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure TBDMS-5-fluoroindole.

Deprotection of TBDMS-5-fluoroindole

The removal of the TBDMS group is most effectively achieved using a fluoride ion source. The driving force for this reaction is the formation of the exceptionally strong silicon-fluoride bond.[4]

Step-by-Step Methodology:

-

Preparation: Dissolve TBDMS-5-fluoroindole (1.0 eq) in a suitable organic solvent, typically anhydrous Tetrahydrofuran (THF).

-

Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, typically 1M in THF) dropwise at 0 °C. Trustworthiness: TBAF is the reagent of choice due to its high solubility in organic solvents and its efficacy in cleaving silyl ethers and N-silyl compounds.[5] The reaction is highly reliable.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material and the appearance of the deprotected 5-fluoroindole.

-

Work-up and Purification: Once complete, concentrate the reaction mixture and purify directly by flash column chromatography to remove the silyl byproducts and TBAF residues, yielding the parent 5-fluoroindole.

Applications in Research and Drug Development

TBDMS-5-fluoroindole is not an end-product but a critical intermediate. Its value lies in enabling more complex molecular architectures.

-

Building Block for Complex Synthesis: With the reactive N-H position masked, chemists can perform selective reactions on the indole ring, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, without interference. This allows for the construction of novel and complex fluorinated indole derivatives.[3][11]

-

Pharmaceutical Intermediate: Fluorinated indoles are prevalent in drug candidates for a range of therapeutic areas, including antiviral, antibacterial, and anticancer agents.[1][2][12] TBDMS-5-fluoroindole serves as a key starting material in the multi-step synthesis of these potential therapeutics.

-

Tool for ¹⁹F-NMR Studies: The presence of a fluorine atom provides a powerful analytical handle. ¹⁹F-NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for studying protein-ligand interactions in fragment-based drug discovery (FBDD).[13][14] Synthesizing a library of fragments derived from TBDMS-5-fluoroindole allows researchers to screen for binding to target proteins, where a change in the ¹⁹F chemical shift can indicate a binding event.

Caption: Logical flow from intermediate to drug candidate.

Conclusion

N-(tert-Butyldimethylsilyl)-5-fluoroindole is a strategically designed chemical intermediate of significant value to the scientific community. It synergistically combines the advantageous biological and physicochemical properties imparted by fluorine with the robust and reliable protection of the TBDMS group. This combination facilitates complex synthetic routes that would otherwise be challenging, paving the way for the discovery and development of novel therapeutics and advanced materials. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the unique potential of this versatile building block.

References

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024, March 18). PubMed Central.

- tert-Butyldiphenylsilyl - Wikipedia. Wikipedia.

- Thermochemical Properties of 5-Fluoroindole: An In-depth Technical Guide. Benchchem.

- 5-Fluoroindole synthesis. ChemicalBook.

- 5-Fluoroindole | C8H6FN | CID 67861. PubChem.

- Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT.

- Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.

- 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC. (2021, August 17). NIH.

- 1-(2'-Desoxy-5'-o-tert.-butyldiphenylsilyl-3'-o-mesyl-beta-D-erythropentofuranosyl)-5-fluoroindole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- TBS Protection - Common Conditions. University of Michigan.

- A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. (2025, August 5).

- Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- Fluorine-containing indoles: Synthesis and biological activity.

- Process for producing 5-fluorooxyindole and for producing intermediate therefor.

- Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2026, January 19). Fluorochem.

- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.

- Applications of Fluorinated Indole Intermediates in Fine Chemicals. (2026, January 19). Fluorochem.

- Tert-butyldimethylsilyl fluoride | C6H15FSi | CID 11263517. PubChem.

- Tips & Tricks: Protecting Groups. University of Rochester.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 10. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

Methodological & Application

Using 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole in cross-coupling reactions

An In-Depth Guide to the Application of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Indoles and Silyl Protection

The indole nucleus is a cornerstone pharmacophore, prevalent in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom, as in the 5-fluoroindole scaffold, can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This makes 5-fluoroindole derivatives highly sought-after building blocks in modern drug discovery.

However, the indole NH proton presents a significant challenge in many synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Its acidity can lead to deprotonation by the basic reagents typically employed, causing catalyst inhibition and undesired side reactions. To circumvent these issues, the indole nitrogen must be protected with a suitable group.[2]

The tert-butyldimethylsilyl (TBDMS) group has emerged as a highly effective protecting group for indoles in this context.[3][4] Its utility stems from a combination of factors:

-

Robustness: The TBDMS group is stable to the often basic and heated conditions of cross-coupling reactions.

-

Steric Influence: Its bulk can direct reactions to other positions on the indole ring.

-

Ease of Introduction: It can be readily installed using common silylating agents.

-

Mild Cleavage: The Si-N bond can be selectively cleaved under conditions that leave most other functional groups intact, most notably with fluoride ion sources.[5][6]

This guide provides detailed protocols and mechanistic insights for the use of this compound as a versatile substrate in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination.

Preparation of the Starting Material: this compound

The first crucial step is the quantitative protection of the commercially available 5-fluoroindole. The TBDMS group is installed to render the indole nitrogen non-acidic and sterically encumbered.

Protocol 2.1: N-Silylation of 5-Fluoroindole

Materials:

-

5-Fluoroindole

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine (NEt₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoroindole (1.0 eq).

-

Dissolve the indole in anhydrous DMF.

-

Add imidazole (1.2 - 2.0 eq).

-

Add TBDMSCl (1.1 - 1.5 eq) portion-wise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aq. NaHCO₃.

-

Extract the product with Et₂O (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a clear oil or low-melting solid.

Palladium-Catalyzed Cross-Coupling Applications

With the TBDMS-protected indole in hand, various C-C and C-N bonds can be forged at different positions of the indole nucleus. While this substrate can be functionalized at multiple positions (e.g., C2, C3, C4, C6, C7) depending on the specific reaction and pre-functionalization (e.g., halogenation), this guide will focus on general protocols that are widely applicable. Palladium-catalyzed reactions are powerful tools for these transformations.[7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, particularly for constructing biaryl scaffolds.[9] To perform a Suzuki coupling, the 1-(TBDMS)-5-fluoro-1H-indole must first be halogenated (e.g., brominated or iodinated) at the desired position (commonly C2 or C3).

This protocol assumes the use of a pre-synthesized halo-1-(TBDMS)-5-fluoro-1H-indole (e.g., 3-bromo- or 2-iodo-).

Materials:

-

Halo-1-(TBDMS)-5-fluoro-1H-indole (1.0 eq)

-

Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water

Procedure:

-

In a Schlenk flask, combine the halogenated indole, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

| Catalyst | Base | Solvent | Typical Temp (°C) | Notes |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-90 | A robust and widely used system for many aryl couplings.[10] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90-100 | Classic conditions, effective for a broad range of substrates. |

| SPhos-Pd-G2 | K₃PO₄ | 1,4-Dioxane | 80-110 | Buchwald precatalyst, excellent for challenging or sterically hindered couplings. |

The choice of catalyst, base, and solvent is critical. The base activates the boronic acid to form a more nucleophilic boronate species. The ligand on the palladium center (e.g., dppf, PPh₃) influences the stability and reactivity of the catalytic species, affecting both reaction rate and substrate scope. Water in the solvent system often accelerates the transmetalation step.

Diagram 3.1.2: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction: Olefin Functionalization

The Heck reaction is a powerful method for the arylation of alkenes.[11][12] This reaction allows for the introduction of vinyl groups onto the indole core, which are valuable handles for further synthetic elaboration.

Materials:

-

Halo-1-(TBDMS)-5-fluoro-1H-indole (1.0 eq)

-

Alkene (1.1 - 2.0 eq)

-

Palladium source (e.g., Pd(OAc)₂, PdCl₂) (2-10 mol%)

-

Phosphine Ligand (e.g., PPh₃, P(o-tol)₃) (4-20 mol%)

-

Base (e.g., NEt₃, K₂CO₃, Ag₂CO₃) (1.5 - 2.5 eq)

-

Solvent (e.g., Acetonitrile, DMF, Toluene)

Procedure:

-

To a sealable reaction tube, add the halogenated indole, palladium source, ligand, and base.

-

Evacuate and backfill with an inert gas.

-

Add the degassed solvent and the alkene.

-

Seal the tube and heat to 80-120 °C for 12-48 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, filter the reaction mixture through a pad of Celite® to remove palladium black.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

| Catalyst System | Base | Solvent | Typical Temp (°C) | Notes |

| Pd(OAc)₂ / PPh₃ | NEt₃ | Acetonitrile | 80-100 | "Classic" Heck conditions, suitable for many activated alkenes. |

| PdCl₂(MeCN)₂ | Ag₂CO₃ | THF | 60-80 | Silver salts can act as halide scavengers, sometimes improving yields.[13] |

| Herrmann's Catalyst | NaOAc | DMF | 100-120 | A highly active palladacycle catalyst. |

The Heck reaction's success depends on the formation of a neutral palladium(0) species in situ, which undergoes oxidative addition into the C-X bond. The choice of base is crucial; organic bases like triethylamine are common, while inorganic bases can also be effective. For intramolecular Heck reactions, the regioselectivity is often governed by the formation of the more stable exo or endo cyclized product.[13]

Diagram 3.2.2: Mizoroki-Heck Reaction Workflow

Caption: General experimental workflow for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14][15] This reaction is invaluable for creating indole derivatives substituted with a wide range of nitrogen-containing functional groups.

Materials:

-

Halo-1-(TBDMS)-5-fluoro-1H-indole (1.0 eq)

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-5 mol%)

-

Ligand (e.g., XPhos, RuPhos, DavePhos) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4 - 2.0 eq)

-

Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

-

In a glovebox, charge a reaction vial with the palladium precatalyst, ligand, and base.

-

Add the halogenated indole and the amine.

-

Add the anhydrous solvent.

-

Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute with a suitable solvent (e.g., ethyl acetate) and filter through a plug of silica gel, washing with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Ligand | Base | Solvent | Typical Temp (°C) | Notes |

| RuPhos | NaOt-Bu | Toluene | 90-110 | Excellent for coupling secondary amines.[15] |

| XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | A versatile ligand for a wide range of primary and secondary amines. |

| BrettPhos | LiHMDS | THF | 60-80 | Useful for amines with sensitive functional groups due to the milder base.[15] |

Modern Buchwald-Hartwig amination relies on sterically hindered, electron-rich phosphine ligands.[14] These ligands facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final, often rate-limiting, reductive elimination step to form the C-N bond. The choice of base is critical and depends on the pKa of the amine; strong, non-nucleophilic bases like sodium tert-butoxide are common.

Diagram 3.3.2: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Post-Coupling Deprotection of the TBDMS Group

A key advantage of the TBDMS group is its facile removal to unmask the indole N-H. This is most commonly achieved using a fluoride source, which has a high affinity for silicon.[6]

Protocol 4.1: Fluoride-Mediated TBDMS Deprotection

Materials:

-

TBDMS-protected indole derivative

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure:

-

Dissolve the silyl-protected indole (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add TBAF solution (1.1 - 1.5 eq) dropwise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aq. NH₄Cl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography or recrystallization to obtain the deprotected indole.

For substrates sensitive to fluoride, mild acidic conditions can be employed. A catalytic amount of acetyl chloride in methanol can effectively cleave the TBDMS group.[5][16]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and materials science. The TBDMS group provides robust protection of the indole nitrogen, enabling a wide range of palladium-catalyzed cross-coupling reactions to be performed efficiently on the indole core. The protocols and principles outlined in this guide demonstrate its application in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, followed by straightforward deprotection. This strategy provides a reliable and powerful platform for the synthesis of complex, fluorinated indole derivatives.

References

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Barancelli, D. A., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(7), 12846-12861. [Link]

-

Bellamy, F. D., & Tétreault, K. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry, 49(14), 2615-2617. [Link]

-

Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159-185. [Link]

-

Prakash, T., & Török, B. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 100-106. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Le, T. (2019). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]

-

Wikipedia. (2023). Protecting group. In Wikipedia. [Link]

-

Gribble, G. W. (1990). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Journal of Natural Products, 53(5), 1223-1227. [Link]

-

Larock, R. C., & Yum, E. K. (1996). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of the American Chemical Society, 118(41), 9840-9841. [Link]

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

-

Wang, C., et al. (2016). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 138(49), 15889-15892. [Link]

- This reference was not directly used in the text but was reviewed for context.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. Chemistry LibreTexts. [Link]

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

-

Prakash, T., & Török, B. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

-

Green, T. W., & Wuts, P. G. M. (2007). Silyl protecting groups. In Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

- This reference was not directly used in the text but was reviewed for context.

- This reference was not directly used in the text but was reviewed for context.

Sources

- 1. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Gram-Scale Synthesis of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole: An Application Note and Protocol

Abstract

This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole, a key building block in contemporary drug discovery and development. The TBDMS protection of the indole nitrogen is a critical step in enabling further functionalization at other positions of the indole scaffold. This guide offers a detailed, step-by-step methodology, explains the causal reasoning behind experimental choices, and provides a framework for ensuring a safe, efficient, and reproducible synthesis.

Introduction: The Strategic Importance of N-Protected Fluoroindoles

The 5-fluoroindole moiety is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. However, the acidic proton on the indole nitrogen can interfere with many synthetic transformations, making its protection a crucial early step in any synthetic route.

The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting the indole nitrogen due to its bulk, which prevents N-alkylation and other side reactions, and its relative stability under a range of conditions. Importantly, it can be selectively removed when desired. This protocol details a robust and scalable method for the N-silylation of 5-fluoroindole using sodium hydride and tert-butyldimethylsilyl chloride.

Reaction Scheme and Mechanism

The synthesis proceeds via a straightforward deprotonation of the indole nitrogen followed by nucleophilic attack on the silicon atom of TBDMSCl.

Application Notes and Protocols for the Use of TBDMS-5-fluoroindole in the Synthesis of Kinase Inhibitors

Introduction: The Convergence of Fluorine Chemistry and Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[1][2] Kinase inhibitors function by blocking the activity of these enzymes, thereby interfering with aberrant signaling pathways that drive disease progression.[3]

Within the vast landscape of medicinal chemistry, the indole scaffold has emerged as a "privileged structure," frequently appearing in molecules with significant biological activity.[4] When strategically modified, the indole core can serve as an excellent template for designing potent and selective kinase inhibitors. The introduction of a fluorine atom, particularly at the 5-position of the indole ring, is a widely used strategy in drug design. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to the target protein.[5][6][7]

This guide provides a detailed examination of TBDMS-5-fluoroindole , a key building block for the synthesis of advanced kinase inhibitors. We will explore the strategic rationale for its use and provide detailed, field-proven protocols for its application in constructing a clinically relevant kinase inhibitor scaffold, exemplified by the synthesis of a Sunitinib-type molecule.

The Strategic Advantage of TBDMS-5-fluoroindole

The utility of TBDMS-5-fluoroindole stems from the synergistic combination of its core components: the 5-fluoroindole moiety and the tert-butyldimethylsilyl (TBDMS) protecting group.

-

The 5-Fluoroindole Core: The fluorine atom at the C5 position is not merely a passive substituent. It actively modulates the electronic properties of the indole ring, influencing its pKa and ability to participate in hydrogen bonding. This can lead to enhanced binding interactions within the ATP-binding pocket of a target kinase. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile of the final drug candidate.[7]

-

The TBDMS Protecting Group: The indole nitrogen (N-H) is nucleophilic and acidic, making it reactive under various conditions used in multi-step synthesis. Protecting this nitrogen is crucial for achieving high yields and preventing unwanted side reactions. The TBDMS group is an ideal choice for this role due to its significant steric bulk and stability.[8]

-

Robustness: TBDMS ethers and N-silyl groups are stable across a wide range of non-acidic reaction conditions, including organometallic reactions, reductions, and many oxidation conditions.[8][9] This is a significant advantage over smaller silyl groups like trimethylsilyl (TMS), which are more labile.[8]

-

Directing Group: The steric hindrance of the TBDMS group can influence the regioselectivity of subsequent reactions on the indole ring.

-

Selective Removal: Despite its stability, the TBDMS group can be cleanly and selectively removed under specific conditions, typically using a fluoride ion source (e.g., TBAF) or acidic conditions, without disturbing other sensitive functional groups in the molecule.

-

The combination of these features makes TBDMS-5-fluoroindole a versatile and highly valuable intermediate for constructing complex molecular architectures destined for biological targets.

Application Workflow: Synthesis of a Sunitinib-Type Kinase Inhibitor

To illustrate the practical application of TBDMS-5-fluoroindole, we will outline the synthesis of a molecule structurally related to Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor known to target VEGFR and PDGF-R.[10][11] The core of Sunitinib is a 5-fluoro-1,2-dihydroindol-2-one moiety connected to a substituted pyrrole. Our synthetic workflow will demonstrate how TBDMS-5-fluoroindole can be elaborated to form a similar key intermediate.

Caption: Synthetic workflow for a Sunitinib-type kinase inhibitor.

Data Summary for Synthesis

The following table summarizes the key components and expected outcomes for the primary synthetic steps.

| Step | Starting Material | Key Reagents | Product | Expected Yield | Purpose |

| 1. Protection | 5-Fluoroindole | TBDMSCl, Imidazole, DMF | 1-(TBDMS)-5-fluoroindole | >95% | Protect the reactive indole nitrogen to ensure clean subsequent functionalization. |

| 2. Formylation | 1-(TBDMS)-5-fluoroindole | POCl₃, DMF | 1-(TBDMS)-5-fluoro-1H-indole-3-carbaldehyde | 80-90% | Introduce an aldehyde group at the C3 position, a key handle for condensation. |

| 3. Condensation | Step 2 Product | 5-formyl-4-methyl-1H-pyrrol-2(3H)-one, Piperidine, EtOH | Condensation Product | 70-85% | Form the core carbon-carbon double bond linking the indole and pyrrole moieties. |

| 4. Deprotection | Step 3 Product | TBAF in THF or aq. HCl | Final Kinase Inhibitor Core | >90% | Remove the TBDMS group to reveal the final N-H bond, often crucial for kinase binding. |

Target Signaling Pathway: VEGFR/PDGFR

The class of inhibitors derived from this scaffold, such as Sunitinib, primarily targets receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are critical for angiogenesis (the formation of new blood vessels) and tumor cell proliferation. By inhibiting these kinases, the drug can starve the tumor of its blood supply and directly halt its growth.

Caption: Simplified VEGFR/PDGFR signaling pathway inhibited by Sunitinib-type drugs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole (Protection)

-

Causality: This step protects the indole nitrogen. Imidazole acts as a base to deprotonate the indole N-H and as a catalyst. DMF is a suitable polar aprotic solvent. The TBDMS group is chosen for its robustness in the subsequent Vilsmeier-Haack reaction.[8]

-

To a solution of 5-fluoroindole (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all solids dissolve.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DMF dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a clear oil or low-melting solid.

Protocol 2: Synthesis of 1-(TBDMS)-5-fluoro-1H-indole-3-carbaldehyde (Formylation)

-

Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. The reaction of POCl₃ and DMF generates the electrophilic Vilsmeier reagent, which attacks the electron-rich C3 position of the indole. The TBDMS group prevents reaction at the nitrogen atom.

-

In a separate flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

-

To this mixture, add a solution of 1-(TBDMS)-5-fluoro-1H-indole (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice with saturated aqueous sodium bicarbonate solution.

-

Stir vigorously until the product precipitates. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be used directly or purified further by recrystallization or column chromatography.

Protocol 3: Knoevenagel Condensation and Deprotection

-

Causality: This step forms the central C=C bond of the inhibitor core. A base, such as piperidine, catalyzes the condensation between the newly formed aldehyde and the active methylene group of the pyrrolinone derivative.[10] The final deprotection step is achieved with a fluoride source (TBAF), which has a high affinity for silicon, or with acid, which readily cleaves silyl ethers and N-silyl groups.[12]

-

To a solution of 1-(TBDMS)-5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) and the desired substituted pyrrolinone (e.g., 5-formyl-4-methyl-1H-pyrrol-2(3H)-one, 1.0 eq) in absolute ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours. A precipitate should form.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and collect the solid product by vacuum filtration. Wash with cold ethanol to afford the TBDMS-protected intermediate.

-

Deprotection: Dissolve the intermediate in anhydrous THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC. Once complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final kinase inhibitor core.

Self-Validation and Troubleshooting

-

Incomplete Protection (Protocol 1): If TLC analysis shows residual starting material, add an additional portion of TBDMSCl (0.2 eq) and stir for another 2 hours. The presence of water is detrimental; ensure all reagents and solvents are anhydrous.

-

Low Yield in Formylation (Protocol 2): Ensure the Vilsmeier reagent is properly pre-formed at low temperature. Insufficient heating during the reaction can lead to incomplete conversion.

-

Incomplete Deprotection (Protocol 3): If TBAF fails to completely remove the TBDMS group (which can happen with sterically hindered substrates), switching to an acidic method (e.g., 1M HCl in methanol at room temperature) is a reliable alternative.[13]

-

Product Characterization: All intermediates and the final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity. The disappearance of the TBDMS signal (typically around 0.6-1.0 ppm in ¹H NMR) confirms successful deprotection.

Conclusion

TBDMS-5-fluoroindole is a high-value, versatile building block for the synthesis of complex kinase inhibitors. The strategic use of the robust TBDMS protecting group allows for clean and high-yielding functionalization of the 5-fluoroindole core, a scaffold known to impart favorable pharmacokinetic and pharmacodynamic properties. The protocols detailed herein provide a reliable framework for researchers in drug discovery to construct potent inhibitors targeting critical signaling pathways in diseases like cancer.

References

- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health (NIH).

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.BenchChem.

- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.BenchChem.

- Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. (2019). RJPT.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.PubMed Central.

- Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026). Oreate AI Blog.

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.BenchChem.

- tert-Butyldimethylsilyl Ethers.Organic Chemistry Portal.

- Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. (2025). ResearchGate.

- Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021).

- Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives.PubMed Central.

- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025). ResearchGate.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two - Oreate AI Blog [oreateai.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. figshare.le.ac.uk [figshare.le.ac.uk]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: Fluorinated Indole Derivatives in Drug Discovery

Introduction: The Strategic Role of Fluorine in Indole-Based Drug Design

The indole scaffold is a prominent heterocyclic compound widely found in nature and is a core component of many bioactive natural and synthetic substances.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone of drug discovery.[1][2] The strategic incorporation of fluorine atoms into this privileged structure has become a powerful tool for modulating the physicochemical and pharmacological properties of indole-based molecules.[3] This guide provides a comprehensive exploration of the applications of fluorinated indole derivatives, complete with detailed protocols and experimental insights for researchers in drug development.

Fluorination can induce profound changes in a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] The high electronegativity of fluorine can alter the electron distribution within the indole ring, influencing pKa values and hydrogen bonding capabilities.[3] Furthermore, the introduction of a strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[3][5] Consequently, fluorinated compounds make up approximately 20-25% of all approved small-molecule pharmaceuticals.[6]

Part 1: Synthesis and Characterization of Fluorinated Indole Derivatives

The synthesis of fluorinated indoles often requires specialized chemical strategies. While various methods exist, including late-stage fluorination, a common and versatile approach is the Fischer indole synthesis, which can be adapted for fluorinated starting materials.[6][7] This classic reaction involves the acid-catalyzed cyclization of arylhydrazines with aldehydes or ketones.[7]

Protocol 1: Synthesis of a Model 5-Fluoro-2-methyl-1H-indole

This protocol details the synthesis of 5-fluoro-2-methyl-1H-indole, a common building block, via the Fischer indole synthesis.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Step-by-Step Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1.0 g of 4-fluorophenylhydrazine hydrochloride in 10 mL of ethanol.

-

Add 0.8 mL of acetone (a slight excess).

-

Stir the mixture at room temperature for 1 hour. The formation of the hydrazone precipitate should be observed.[7]

-

-

Indolization (Cyclization):

-

Cool the reaction mixture in an ice bath.

-

Slowly add 2 mL of concentrated sulfuric acid dropwise while maintaining the temperature below 10°C. Alternatively, other acid catalysts like zinc chloride or PPA can be used.[7]

-

After the addition is complete, heat the mixture to 80°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5).

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure 5-fluoro-2-methyl-1H-indole.

-

Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of a fluorinated indole derivative.

Part 2: Applications in Drug Discovery

Fluorinated indole derivatives have demonstrated significant therapeutic potential across various disease areas, including antiviral, anti-inflammatory, and enzymatic inhibitory activities.[4] Their applications are particularly notable in oncology, where they serve as potent kinase inhibitors.[8][9]

Case Study: Fluorinated Indoles as Kinase Inhibitors

Many kinase inhibitors incorporate a fluorinated indole scaffold. The fluorine atom can enhance binding affinity to the ATP-binding pocket of kinases through favorable interactions and can also improve selectivity.[10] For example, fluorinated indole derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[8]

Table 1: Comparison of IC₅₀ Values for Fluorinated vs. Non-fluorinated Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (Fluorinated) (nM) | IC₅₀ (Non-fluorinated) (nM) | Fold Improvement |

| Indole Derivative I | HIV-1 Reverse Transcriptase | ~5-10 | ~50-100 | ~10x |

| Indazole Derivative II | Rho Kinase (ROCK1) | 14 | 2500 | >175x |

| Indole Derivative III | VEGFR-2 | 78 | >200 | >2.5x |

Data is compiled from various sources for illustrative purposes and represents approximate values.[4][8]

Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Fluorinated indole derivatives are often designed to target kinases within critical signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in various cancers.[11] By inhibiting key kinases such as BRAF, these compounds can block downstream signaling and inhibit cell proliferation.[11]

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a fluorinated indole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a fluorinated indole derivative against a target kinase using a luminescence-based assay that quantifies ADP production.[12][13][14][15]

Materials:

-

Recombinant human kinase (e.g., BRAF V600E)

-

Kinase substrate (e.g., a suitable peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Fluorinated indole derivative (test compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the fluorinated indole derivative in DMSO.

-

Prepare a similar dilution series for the positive control inhibitor.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase and its substrate in the assay buffer.

-

Add the master mix to each well.

-

Prepare an ATP solution in the assay buffer.

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should ideally be close to the Km for the specific kinase.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[16]

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to a detectable luminescent signal.[14]

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Part 3: Evaluating Metabolic Stability

A key rationale for fluorination is to block metabolic "soft spots" on the indole ring, thereby enhancing the compound's stability and in vivo half-life.[5][11] This can be assessed using in vitro models such as human liver microsomes.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Fluorinated indole derivative (test compound)

-

Positive control compound with known metabolic liability (e.g., Verapamil)

-

Acetonitrile with an internal standard (e.g., Warfarin) for quenching and sample preparation

-

LC-MS/MS system

Step-by-Step Procedure:

-

Incubation:

-

Pre-warm the HLM and NADPH regenerating system in a water bath at 37°C.[17]

-

In a microcentrifuge tube, add the test compound (final concentration typically 1 µM) to the phosphate buffer.[17][18]

-

Add the HLM (final protein concentration typically 0.5 mg/mL).[18][19]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

-

-

Time-Point Sampling:

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Determine the peak area ratio of the test compound to the internal standard at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of this plot's linear regression provides the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Table 2: Metabolic Stability of a Fluorinated vs. Non-fluorinated Indole Derivative

| Compound | In Vitro Half-life (t₁/₂) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Indole-Y | 20 | 34.7 |

| 6-Fluoro-Indole-Y | >120 | < 5.8 |

Data is hypothetical and for illustrative purposes only, based on general trends observed with fluorination.[5][11]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold is a well-established and powerful strategy in modern drug discovery.[5] It provides medicinal chemists with a versatile tool to fine-tune a molecule's properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[5][21] The protocols and insights presented in this guide offer a practical framework for the synthesis, evaluation, and application of fluorinated indole derivatives in a research and development setting. As our understanding of fluorine's nuanced effects on molecular interactions continues to evolve, we can anticipate the development of even more sophisticated and effective fluorinated indole-based therapeutics to address significant healthcare challenges.[2]

References

- Al-Ostath, A., Jaradat, A., Al-Qtaishat, A., El-Faham, A., & Al-Zaqri, N. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(3), 1735-1782.

- Polshettiwar, V., & Schneider, R. (2022). Fluorine-containing indoles: Synthesis and biological activity. Request PDF.

- Cobb, S. L., & Miller, A. K. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 14(1), 1-8.

- Kumar, R., & Sharma, A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics, 13(5), 133-140.

- Molecules Editorial Office. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5488.

- Borik, S. (2024).

- Borik, S. (2024). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Boron Molecular.

- Al-Zaqri, N., Al-Ostath, A., & El-Faham, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4349.

- Li, Y., Wang, Y., & Zhang, Y. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(19), 3465-3469.

- Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.

- Abdel-Gawad, H., Al-Sha’er, M. A., Al-Qtaishat, A., & El-Faham, A. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Molecules, 29(4), 843.

- Pelaseyed, T., & Bretscher, A. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(10), e2281.

- Al-Zaqri, N., Al-Ostath, A., & El-Faham, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3290.

- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.

- Cobb, S. L., & Miller, A. K. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.

- Fuchigami, T., & Tajima, T. (2007). Electrosynthesis of fluorinated indole derivatives.

- Ahmed, S., & Gampala, S. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4945.

- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. BenchChem.

- Dakhda, A. I. A., Al-Zaqri, N., & El-Faham, A. (2024).

- Cyprotex. (n.d.). Microsomal Stability. Evotec.

- Di, L., & Kerns, E. H. (2016). Protocol for the Human Liver Microsome Stability Assay.

- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.

- Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters.

- Humphrey, G. R., & Kuethe, J. T. (2006). Fischer Indole Synthesis.

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 1(4), 583-597.

- Mercell. (n.d.). metabolic stability in liver microsomes. Mercell.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. In vitro kinase assay [protocols.io]

- 17. mercell.com [mercell.com]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. researchgate.net [researchgate.net]

- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: TBDMS Group Stability During Silica Gel Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butyldimethylsilyl (TBDMS or TBS) as a protecting group and have encountered challenges with its stability during silica gel chromatography. This resource provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you navigate and prevent unwanted cleavage of this crucial protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing my TBDMS-protected compound partially or fully deprotecting on my silica gel column. What is the primary cause?

A1: The most common cause of TBDMS group cleavage during silica gel chromatography is the inherent acidity of the silica gel itself. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[1][2] These acidic sites can protonate the oxygen atom of the TBDMS ether, initiating a hydrolysis reaction that cleaves the silyl group and regenerates the free alcohol. This process is essentially an acid-catalyzed deprotection.[3]

The acidic nature of the silanol groups on the silica surface can lead to the cleavage of TBDMS ethers. The pKa of these surface silanols can range from approximately 5 to 8.5, depending on their local environment on the amorphous silica structure.[1] This acidity is sufficient to catalyze the removal of acid-sensitive protecting groups like TBDMS, especially with prolonged exposure on the column.

Q2: Why does the cleavage seem worse with certain solvent systems?

A2: Your choice of eluent plays a critical role in the stability of the TBDMS group. Protic solvents, such as methanol, can exacerbate the cleavage in two significant ways:

-

Proton Source: Protic solvents can act as a proton source, contributing to the acidic environment on the silica surface and facilitating the hydrolysis of the silyl ether.

-

Solvent Polarity: Highly polar solvents can increase the interaction of your compound with the stationary phase, leading to longer retention times.[4] The longer your TBDMS-protected compound remains on the acidic silica gel, the higher the probability of deprotection. Studies have shown that TBDMS ethers are significantly less stable in protic solvents like methanol compared to non-protic solvents such as toluene, ethyl acetate, or acetonitrile.[5][6]

Q3: Are all TBDMS-protected alcohols equally susceptible to cleavage?

A3: No, the stability of a TBDMS ether is highly dependent on the steric environment of the alcohol it is protecting. The general order of stability under acidic conditions is:

Primary < Secondary < Tertiary

This trend is due to the steric hindrance around the silicon atom. Primary TBDMS ethers are the most exposed and therefore the most labile, while tertiary ethers are more sterically hindered and thus more resistant to cleavage.[7] Phenolic TBDMS ethers are also particularly prone to cleavage.[8]

The relative stability of common silyl ethers under acidic conditions follows this general trend: TMS < TES < TBDMS < TIPS < TBDPS [7][9]

This means that a tert-butyldiphenylsilyl (TBDPS) group is significantly more stable than a TBDMS group under the same acidic conditions.

Q4: My compound is extremely sensitive. What are the most effective strategies to prevent TBDMS cleavage during purification?

A4: There are several effective strategies you can employ, often in combination:

-